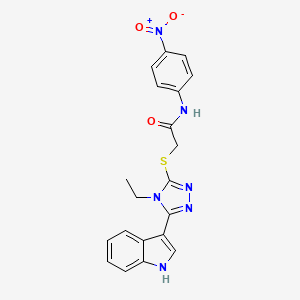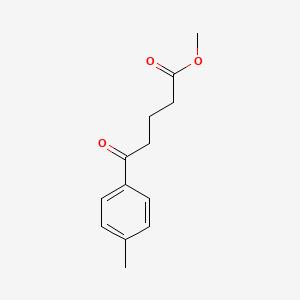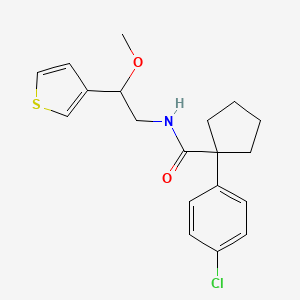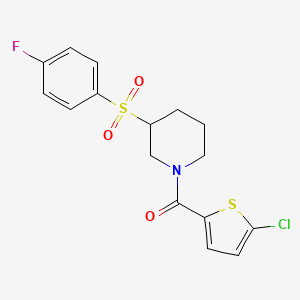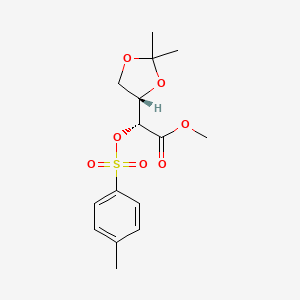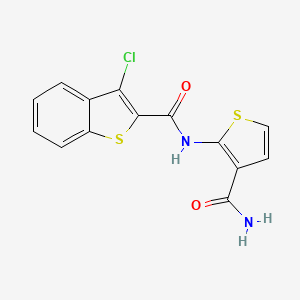
N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. In
科学研究应用
N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields of science. In medicine, it has been found to exhibit anti-inflammatory, anticancer, and antiviral properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, it has been studied for its potential use as a herbicide and insecticide. In material science, it has been explored for its potential use as a building block for the synthesis of novel materials.
作用机制
The mechanism of action of N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases, which play a role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In vivo studies have shown that it can reduce the severity of inflammation in animal models of arthritis and colitis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and the synthesis method has been optimized to achieve high yields and purity of the compound. It has also been extensively studied, and its biological effects are well characterized. However, there are also some limitations to its use in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. It also has limited solubility in water, which may make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide. One area of research is the development of novel derivatives of the compound with improved biological activity and reduced toxicity. Another area of research is the exploration of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways in cells.
合成方法
The synthesis of N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with thiourea in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
属性
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S2/c15-10-7-3-1-2-4-9(7)21-11(10)13(19)17-14-8(12(16)18)5-6-20-14/h1-6H,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMMYAULHOUGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=CS3)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

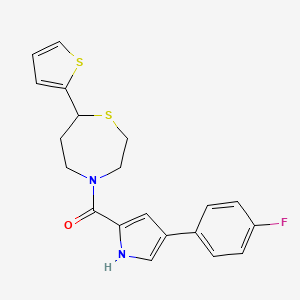

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2951983.png)
![[(4-amino-1-methyl-1H-pyrazol-3-yl)thio]acetic acid](/img/structure/B2951985.png)


![7-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B2951992.png)
